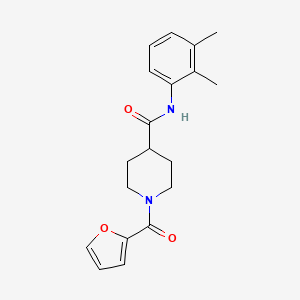
N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPM is a piperidine derivative that has been synthesized through a multi-step process.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that this compound may act by binding to the mu-opioid receptor, which is involved in the regulation of pain and addiction. This compound may also act by modulating the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has analgesic and anti-inflammatory effects in animal models. This compound has also been shown to reduce withdrawal symptoms in animals addicted to opioids. Additionally, this compound has been shown to have neuroprotective effects, reducing the damage caused by neurotoxic agents.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide. One direction is the development of new drugs based on this compound for the treatment of pain, addiction, and neurodegenerative diseases. Another direction is the study of the molecular mechanisms underlying the effects of this compound, which could lead to the development of new drugs with improved efficacy and safety. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could help optimize its use in clinical settings.
Synthesis Methods
N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2,3-dimethylbenzylamine with 2-furoyl chloride to obtain 2,3-dimethyl-N-(2-furoyl)benzylamine. This intermediate is then reacted with phosgene to obtain this compound.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-3-6-16(14(13)2)20-18(22)15-8-10-21(11-9-15)19(23)17-7-4-12-24-17/h3-7,12,15H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJWZCLFKQHIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727982 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307158.png)
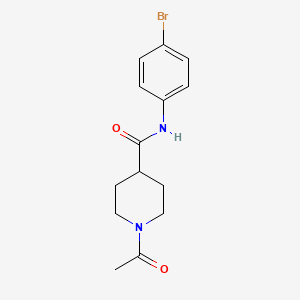
![5-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}pyridine-2-carbonitrile](/img/structure/B5307171.png)

![ethyl 2-{[(4-propyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5307177.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5307181.png)
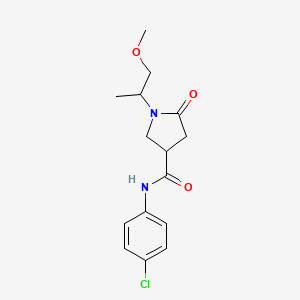
![5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
![3-[2-(2,7-diazaspiro[4.5]dec-7-yl)-2-oxoethyl]phenol](/img/structure/B5307194.png)
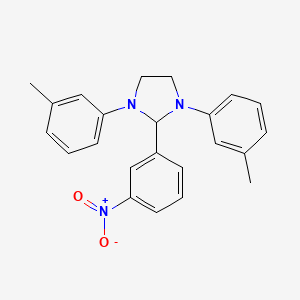
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![N-(2-ethoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5307228.png)
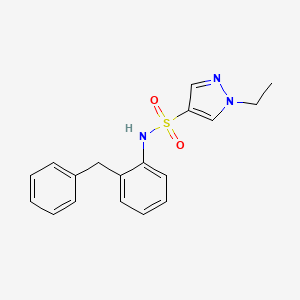
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)